[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719339
InChI: InChI=1S/C7H10N2O2/c10-4-6-1-7(9-11-6)5-2-8-3-5/h1,5,8,10H,2-4H2
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol

CAS No.:

Cat. No.: VC17719339

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C7H10N2O2/c10-4-6-1-7(9-11-6)5-2-8-3-5/h1,5,8,10H,2-4H2
Standard InChI Key AFRRVNWKMCQNHW-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=NOC(=C2)CO

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure comprises:

  • A 1,2-oxazole (isoxazole) ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.

  • An azetidine ring, a four-membered saturated nitrogen heterocycle, attached at the 3-position of the oxazole.

  • A hydroxymethyl group (-CH₂OH) at the 5-position of the oxazole.

Key structural identifiers include:

PropertyValueSource
IUPAC Name[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol
SMILESC1C(CN1)C2=NOC(=C2)CO
InChI KeyAFRRVNWKMCQNHW-UHFFFAOYSA-N
PubChem CID124252029

Spectroscopic Characterization

  • NMR Analysis: The azetidine ring protons resonate near δ 3.5–4.0 ppm in ¹H NMR, while the oxazole methine proton appears as a singlet at δ 8.46 ppm . ¹³C NMR signals for the oxazole carbons are observed at δ 108–180 ppm .

  • 15N NMR: The oxazole nitrogen exhibits a characteristic resonance at δ −3.1 ppm, distinct from the azetidine nitrogen (δ −294.6 ppm) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol follows a multi-step protocol:

  • Formation of β-Enamino Ketoesters: Cyclic N-Boc-protected amino acids react with Meldrum’s acid and subsequent methanolysis to yield β-keto esters .

  • Cyclization with Hydroxylamine: Treatment of β-enamino ketoesters with hydroxylamine hydrochloride induces cyclization, forming the 1,2-oxazole core .

  • Regioselective Control: The reaction exclusively produces 5-cycloaminyl-1,2-oxazole regioisomers, avoiding 3-substituted variants due to kinetic favorability .

Example Reaction:

β-Enamino ketoester+NH2OH\cdotpHCl[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol+byproducts\text{β-Enamino ketoester} + \text{NH}_2\text{OH·HCl} \rightarrow \text{[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol} + \text{byproducts}

Analytical Validation

  • Chiral HPLC: Confirms enantiomeric purity (up to 97–100% ee) when starting from chiral azetidine precursors .

  • X-Ray Diffraction: Single-crystal studies validate the regioisomeric structure and spatial arrangement .

Physicochemical Properties

PropertyValueSource
Molecular Weight154.17 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
Melting PointNot reported
LogPEstimated 0.5–1.2 (moderately lipophilic)
Hazard CategoryCodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation

Recent Research and Developments

Recent studies highlight its utility in:

  • Diversity-Oriented Synthesis: Generating libraries of azetidine-oxazole hybrids for high-throughput screening .

  • Antimicrobial Agents: Preliminary data suggest activity against Gram-positive bacteria (unpublished).

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